molecular formula C20H19N3O4S2 B12173392 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B12173392
M. Wt: 429.5 g/mol
InChI Key: LXNHFOUEVIJYIB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-phenylacetamide is a complex heterocyclic compound with potential biological activity. Its unique structure combines a tetrahydrothiophene moiety with a pyridazine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings, including synthesis, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C20H19N3O4S2
  • Molecular Weight : 429.5 g/mol
  • IUPAC Name : N-(1,1-dioxothiolan-3-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylacetamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

1. Cytotoxicity

Research has indicated that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of thiophene and pyridazine have shown selective cytotoxicity towards leukemia cells without affecting normal peripheral blood mononuclear cells (PBMC) . The compound's IC50 values in different cancer cell lines are critical for understanding its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
N-(1,1-dioxidotetrahydrothiophen...)HL-60TBD
N-(1,1-dioxidotetrahydrothiophen...)K562TBD
N-(1,1-dioxidotetrahydrothiophen...)NALM6TBD

The compound's mechanism of action may involve apoptosis induction in cancer cells. Studies have shown that certain derivatives can trigger apoptotic pathways, leading to reduced cell viability in targeted cancer cell lines . Further exploration into its interaction with specific cellular targets could elucidate its mechanism.

3. Pharmacokinetics and Drug-Likeness

Computational studies have predicted favorable pharmacokinetic properties for this compound, including solubility and permeability. These properties are essential for assessing the drug-likeness of new compounds in drug development .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Case Study 1: Cytotoxic Screening of Pyridazine Derivatives

A study synthesized a series of pyridazine derivatives and evaluated their cytotoxicity against various leukemia cell lines. The most active compound exhibited an IC50 value below 20 µM, demonstrating significant potential for further development .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of thiophene-containing compounds revealed that modifications to the thiophene ring could enhance biological activity. This suggests that structural optimization of N-(1,1-dioxidotetrahydrothiophen...) could yield more potent derivatives .

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C20H19N3O4S2/c24-19-9-8-17(18-7-4-11-28-18)21-22(19)13-20(25)23(15-5-2-1-3-6-15)16-10-12-29(26,27)14-16/h1-9,11,16H,10,12-14H2

InChI Key

LXNHFOUEVIJYIB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

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